2-Azabicyclo(16.3.1)docosa-4,6,10,18,21-pentaene-3,20,22-trione, 9-((aminocarbonyl)oxy)-19-((2-chloroethyl)amino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-, (8R,9R,12R,13R,14R,16R)-
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Overview
Description
The compound “2-Azabicyclo(1631)docosa-4,6,10,18,21-pentaene-3,20,22-trione, 9-((aminocarbonyl)oxy)-19-((2-chloroethyl)amino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-, (8R,9R,12R,13R,14R,16R)-” is a complex organic molecule with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the azabicyclo structure and the introduction of various functional groups. Typical synthetic routes may include:
- Formation of the azabicyclo core through cyclization reactions.
- Introduction of the trione functionality via oxidation reactions.
- Functionalization with amino, chloroethyl, hydroxy, and methoxy groups through substitution reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of trione functionalities to diols.
Substitution: Replacement of chloroethyl groups with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions may include:
- Oxidizing agents such as potassium permanganate or chromium trioxide.
- Reducing agents like sodium borohydride or lithium aluminum hydride.
- Nucleophiles such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield ketones or aldehydes.
- Reduction may produce alcohols.
- Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, the compound could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound might be investigated for its pharmacological properties, including potential therapeutic effects or toxicity.
Industry
In industrial applications, the compound could be utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:
- Binding to enzymes or receptors, altering their activity.
- Interacting with nucleic acids, affecting gene expression.
- Modulating cellular pathways through signaling molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other azabicyclo derivatives or molecules with similar functional groups. Examples could be:
- 2-Azabicyclo(16.3.1)docosa derivatives with different substituents.
- Compounds with similar trione functionalities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
71952-92-6 |
---|---|
Molecular Formula |
C30H42ClN3O8 |
Molecular Weight |
608.1 g/mol |
IUPAC Name |
[(4E,6Z,8R,9R,10E,12R,13R,14R,16R)-19-(2-chloroethylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C30H42ClN3O8/c1-16-12-20-25(33-11-10-31)22(35)15-21(27(20)37)34-29(38)17(2)8-7-9-23(40-5)28(42-30(32)39)19(4)14-18(3)26(36)24(13-16)41-6/h7-9,14-16,18,23-24,26,28,33,36H,10-13H2,1-6H3,(H2,32,39)(H,34,38)/b9-7-,17-8+,19-14+/t16-,18-,23-,24-,26-,28-/m1/s1 |
InChI Key |
NDSRHDSAGOYHHW-ABUULLJTSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]([C@@H]([C@@H](/C=C(/[C@H]([C@@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCl)/C)OC)OC(=O)N)\C)C)O)OC |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCl)C)OC)OC(=O)N)C)C)O)OC |
Origin of Product |
United States |
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